molecular formula C9H10N2O B172185 2-Nitroso-1,2,3,4-tetrahydroisoquinoline CAS No. 17721-96-9

2-Nitroso-1,2,3,4-tetrahydroisoquinoline

Cat. No. B172185
CAS RN: 17721-96-9
M. Wt: 162.19 g/mol
InChI Key: SOAWVSWBUWHPOP-UHFFFAOYSA-N
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Description

2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 162.19 . It is part of the isoquinoline alkaloids, a large group of natural products, and forms an important class known as 1,2,3,4-tetrahydroisoquinolines (THIQ) . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The InChI code for 2-Nitroso-1,2,3,4-tetrahydroisoquinoline is 1S/C9H10N2O/c12-10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolines are synthesized by Pictet-Spengler reaction of N-tosyl-phenethylamine with aldehydes under mild reaction conditions using Lewis acids or Brønsted acids as catalysts .


Physical And Chemical Properties Analysis

The physical form of 2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a powder, and it is stored at a temperature of 4 degrees Celsius . The molecular weight is 162.19 g/mol .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

While specific future directions for 2-Nitroso-1,2,3,4-tetrahydroisoquinoline are not mentioned in the retrieved papers, it’s worth noting that 1,2,3,4-tetrahydroisoquinolines are a focus of ongoing research due to their diverse biological activities . They are being studied for their potential applications in treating various diseases, including neurodegenerative disorders .

properties

IUPAC Name

2-nitroso-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAWVSWBUWHPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of discovering oleraisoquinoline in Portulaca oleracea L.?

A1: The identification of oleraisoquinoline in Portulaca oleracea L. is significant for several reasons []:

  • Potential Bioactivity: The research demonstrated oleraisoquinoline's inhibitory effects on the production of the inflammatory factors interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) []. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents.

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